[3-(2H-tetrazol-5-yl)phenyl]methanol [3-(2H-tetrazol-5-yl)phenyl]methanol
Brand Name: Vulcanchem
CAS No.: 179057-20-6
VCID: VC20916064
InChI: InChI=1S/C8H8N4O/c13-5-6-2-1-3-7(4-6)8-9-11-12-10-8/h1-4,13H,5H2,(H,9,10,11,12)
SMILES: C1=CC(=CC(=C1)C2=NNN=N2)CO
Molecular Formula: C8H8N4O
Molecular Weight: 176.18 g/mol

[3-(2H-tetrazol-5-yl)phenyl]methanol

CAS No.: 179057-20-6

Cat. No.: VC20916064

Molecular Formula: C8H8N4O

Molecular Weight: 176.18 g/mol

* For research use only. Not for human or veterinary use.

[3-(2H-tetrazol-5-yl)phenyl]methanol - 179057-20-6

Specification

CAS No. 179057-20-6
Molecular Formula C8H8N4O
Molecular Weight 176.18 g/mol
IUPAC Name [3-(2H-tetrazol-5-yl)phenyl]methanol
Standard InChI InChI=1S/C8H8N4O/c13-5-6-2-1-3-7(4-6)8-9-11-12-10-8/h1-4,13H,5H2,(H,9,10,11,12)
Standard InChI Key YGESRLFHDANLIL-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C2=NNN=N2)CO
Canonical SMILES C1=CC(=CC(=C1)C2=NNN=N2)CO

Introduction

Synthesis Approaches

While direct synthesis methods for [3-(2H-tetrazol-5-yl)phenyl]methanol are not documented, similar compounds involving tetrazoles can often be synthesized through multi-component reactions or by modifying existing aromatic structures . For instance:

  • Tetrazole Formation: Tetrazoles can be formed using azides in click reactions or through condensation reactions involving nitriles.

  • Phenolic Modification: The introduction of an alcohol group onto a phenolic ring typically involves electrophilic substitution followed by reduction steps.

Potential Applications

Compounds with tetrazole moieties are known for their biological activity due to their ability to mimic carboxylic acids and participate in hydrogen bonding. This property makes them useful in drug design:

  • Medicinal Chemistry: Tetrazoles have been explored as bioisosteres for carboxylic acids in pharmaceuticals due to their stability under physiological conditions.

  • Biological Activity: Related compounds have shown antioxidant properties and potential anticancer activities .

Research Findings

Although specific research findings on [3-(2H-tetrazol-5-yl)phenyl]methanol are scarce, studies on similar compounds highlight their versatility:

  • Antioxidant Activity: Tetazole derivatives often exhibit significant antioxidant activity even at low doses .

  • Molecular Interactions: Computational studies suggest that these compounds can effectively bind to protein targets due to their structural features .

Given the current state of knowledge, further research would be necessary to fully explore the properties and applications of [3-(2H-tetrezol-5-yl)phenyl]methanol.

Future Directions

To advance understanding of "[3-(2H-tetrzozl)]", experimental synthesis followed by comprehensive characterization would offer valuable insights into its physical properties (e.g., melting point), biological activities (e.g., cytotoxicity assays), and potential therapeutic applications (e.g., drug targeting simulations).

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